6-(Methylamino)-4,4-diphenyl-3-heptanol
Overview
Description
6-(Methylamino)-4,4-diphenyl-3-heptanol is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Chemistry
One application of 6-(Methylamino)-4,4-diphenyl-3-heptanol-related compounds is in polymer chemistry. For instance, Kazuhiro Yamanaka, M. Jikei, and M. Kakimoto (2000) discussed the preparation and properties of hyperbranched aromatic polyimides, which are a class of polymers with potential applications in electronics, coating materials, and more due to their high thermal stability and solubility in various solvents (Yamanaka, Jikei, & Kakimoto, 2000).
Chemical Synthesis and Reactions
In the field of chemical synthesis, studies like those by Elena V. Gromachevskaya, E. Kaigorodova, and L. Konyushkin (2017) have explored the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines. These reactions are important for the development of new compounds with potential applications in pharmaceuticals and materials science (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Gas Separation and Polymer Science
M. Al-Masri, H. Kricheldorf, and D. Fritsch (1999) investigated polyimides derived from substituted terphenylenes for gas separation. Their study is significant in the context of developing materials for industrial gas separation processes, highlighting the potential of these materials in applications like carbon capture and hydrogen production (Al-Masri, Kricheldorf, & Fritsch, 1999).
Mechanism of Action
Target of Action
Normethadol, also known as 6-(methylamino)-4,4-diphenylheptan-3-ol or 6-(Methylamino)-4,4-diphenyl-3-heptanol, primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and cough reflex.
Mode of Action
Normethadol acts by activating the central opioid receptors in the medulla to suppress the cough reflex . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .
Biochemical Pathways
It is known that the activation of opioid receptors can lead to a decrease in the release of neurotransmitters, thereby reducing the perception of pain and suppressing the cough reflex .
Pharmacokinetics
It is known that the compound has abioavailability of 100% . The metabolism of normethadol occurs in the liver, and it has an elimination half-life of 14 days . The compound is excreted in the urine .
Result of Action
The activation of opioid receptors by normethadol results in the suppression of the cough reflex and potentially the inhibition of signaling by irritant receptors of the airway . The toxic effects of normethadol are similar to those of other opioids, and it can produce respiratory depression, depression of central nervous system function, and constipation .
Action Environment
The action, efficacy, and stability of normethadol can be influenced by various environmental factors. It is known that various factors, including genetics, nutrition, and exposure to other environmental pollutants, can influence the response to opioid medications .
Biochemical Analysis
Biochemical Properties
Normethadol interacts with central opioid receptors in the medulla to suppress the cough reflex . It likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .
Cellular Effects
The cellular effects of Normethadol are primarily related to its role as an opioid antitussive. It suppresses coughing by activating central and peripheral opioid receptors . This influences cell function by modulating the signaling pathways associated with the cough reflex .
Molecular Mechanism
Normethadol exerts its effects at the molecular level by activating opioid receptors. These receptors are G protein-coupled receptors that inhibit the release of neurotransmitters when activated . This results in the suppression of the cough reflex .
Temporal Effects in Laboratory Settings
As an opioid, it is expected to have a rapid onset of action with effects diminishing over time due to metabolic processes .
Dosage Effects in Animal Models
As an opioid, it is expected that higher doses would result in more pronounced effects, potentially leading to adverse effects such as respiratory depression .
Metabolic Pathways
Opioids are generally metabolized in the liver through processes such as glucuronidation .
Transport and Distribution
Opioids are generally believed to be distributed throughout the body, crossing the blood-brain barrier to exert their effects on the central nervous system .
Subcellular Localization
As an opioid, it is expected to interact with opioid receptors, which are located on the cell membrane .
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLQYJZQVHXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638514 | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-59-9, 39780-78-4 | |
Record name | NSC408796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC167956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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